molecular formula C6H15ClN2O2 B1441867 N-(2-Methoxyethyl)-2-(methylamino)acetamide hydrochloride CAS No. 1220016-37-4

N-(2-Methoxyethyl)-2-(methylamino)acetamide hydrochloride

Cat. No.: B1441867
CAS No.: 1220016-37-4
M. Wt: 182.65 g/mol
InChI Key: ANCRPGJQEFSHAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Two-Dimensional and Three-Dimensional Spatial Structure Analysis

The molecular architecture of N-(2-Methoxyethyl)-2-(methylamino)acetamide hydrochloride exhibits a complex three-dimensional arrangement that significantly influences its chemical and physical properties. The compound features a molecular formula of C6H15ClN2O2 with a molecular weight of 182.65 grams per mole, establishing it as a medium-sized organic molecule within the amide classification. The two-dimensional structure reveals a linear carbon chain backbone with strategically positioned functional groups that create specific spatial orientations and electronic distributions throughout the molecule.

The three-dimensional conformational analysis demonstrates that the compound adopts preferred spatial arrangements due to intramolecular interactions between the methoxyethyl group and the methylamino acetamide core structure. The presence of the hydrochloride salt form introduces ionic character to the molecule, affecting both its solubility properties and crystal packing arrangements. The spatial distribution of atoms creates distinct regions of electron density that influence the compound's reactivity patterns and intermolecular interactions with other chemical species.

The conformational flexibility of the molecule arises primarily from the rotational freedom around the carbon-carbon and carbon-nitrogen bonds within the chain structure. This flexibility allows the compound to adopt multiple conformational states, each with slightly different energy levels and spatial orientations. The preferred conformations are stabilized by weak intramolecular hydrogen bonds and favorable electrostatic interactions between the functional groups.

Functional Group Distribution and Electronic Structure Characteristics

The electronic structure of this compound is dominated by the presence of multiple heteroatoms that create distinct regions of electron density and charge distribution throughout the molecule. The amide functional group serves as the central structural motif, featuring a carbonyl carbon that exhibits partial positive charge due to the electron-withdrawing nature of the oxygen atom. This creates an electrophilic center that significantly influences the compound's chemical reactivity and biological activity.

The methoxyethyl substituent introduces an ether linkage that contributes additional electron density to the molecular system while providing hydrophilic character through the oxygen atom. The methoxy group acts as an electron-donating substituent, creating a region of increased electron density that affects the overall electronic distribution within the molecule. This electronic contribution influences both the stability of the molecule and its interactions with other chemical species.

The methylamino group represents another critical functional component that contributes both electron-donating character through the nitrogen lone pair and potential sites for hydrogen bonding interactions. The presence of the secondary amine functionality creates a basic center within the molecule, which is particularly significant in the context of the hydrochloride salt formation. The chloride ion forms an ionic bond with the protonated amine nitrogen, creating a stable salt structure that enhances the compound's solubility in polar solvents.

The overall electronic structure demonstrates a balance between electron-donating and electron-withdrawing effects, creating a molecule with moderate polarity and specific sites for chemical interactions. The distribution of functional groups creates distinct regions with different electronic characteristics, enabling the compound to participate in various types of chemical reactions and molecular recognition processes.

Structural Comparison of Homologs

A comprehensive comparison with structurally related compounds reveals important insights into the unique characteristics of this compound relative to its chemical homologs and analogs. N-Methylacetamide, with molecular formula C3H7NO and molecular weight 73.09 grams per mole, represents the simplest analog in this structural series. This compound features only the basic acetamide core with a methyl substituent on the nitrogen atom, lacking both the methoxyethyl extension and the additional methylamino functionality present in the target compound.

N-(2-methoxyethyl)acetamide, characterized by molecular formula C5H11NO2 and molecular weight 117.15 grams per mole, provides an intermediate structural complexity between the simple N-methylacetamide and the fully substituted target compound. This analog contains the methoxyethyl substituent but lacks the methylamino group, allowing for direct assessment of the electronic and steric contributions of the additional amine functionality. The comparison reveals that the addition of the methylamino group increases both the molecular weight and the number of potential hydrogen bonding sites.

The structural progression from N-methylacetamide through N-(2-methoxyethyl)acetamide to this compound demonstrates systematic increases in molecular complexity, polarity, and potential for intermolecular interactions. Each successive compound in the series exhibits enhanced water solubility due to the introduction of additional polar functional groups and hydrogen bonding capabilities.

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
N-Methylacetamide C3H7NO 73.09 79-16-3 Simple acetamide with methyl substitution
N-(2-methoxyethyl)acetamide C5H11NO2 117.15 5417-42-5 Acetamide with methoxyethyl chain
N-(2-Methoxyethyl)-2-(methylamino)acetamide HCl C6H15ClN2O2 182.65 1220016-37-4 Complete structure with all functional groups

Properties

IUPAC Name

N-(2-methoxyethyl)-2-(methylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.ClH/c1-7-5-6(9)8-3-4-10-2;/h7H,3-5H2,1-2H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCRPGJQEFSHAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NCCOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220016-37-4
Record name Acetamide, N-(2-methoxyethyl)-2-(methylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220016-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Typical Laboratory Preparation Method

A representative laboratory-scale synthesis involves:

  • Starting materials: 2-(methylamino)acetamide and 2-methoxyethanol
  • Catalyst: Acidic or basic catalysts depending on the reaction pathway
  • Solvent: Commonly methanol or ethanol
  • Temperature: Maintained between 50–70°C to optimize reaction rate and selectivity

The reaction proceeds by nucleophilic substitution or amidation, where the 2-methoxyethyl group is introduced onto the aminoacetamide scaffold. After completion, the product is isolated and converted into its hydrochloride salt by treatment with hydrochloric acid, enhancing its crystalline properties and stability for storage and further use.

Industrial Scale Preparation

Industrial synthesis often adapts batch or continuous flow microreactor systems to improve efficiency and sustainability. Flow chemistry allows better control over reaction parameters, reduces reaction times, and enhances reproducibility. The key features of industrial methods include:

  • Large-scale batch reactors or continuous flow microreactors
  • Use of readily available and inexpensive raw materials
  • Mild reaction conditions to ensure safety and high product purity
  • Efficient work-up and crystallization steps to isolate the hydrochloride salt

These approaches aim to maximize yield while minimizing impurities and environmental impact.

Detailed Stepwise Preparation Process (Based on Related Amide Synthesis)

Although direct detailed protocols for N-(2-Methoxyethyl)-2-(methylamino)acetamide hydrochloride are limited, closely related amide hydrochlorides provide a model for preparation:

Step Description Conditions Yield & Purity
1. Amido Protecting Protect amino group using tert-butyl dicarbonate in ether solvent with alkali catalyst 0–30°C, 2 hours ~96% yield, 98.8% purity (GC)
2. Amide Formation Condensation of Boc-protected glycine methyl ester with dimethylaniline in ether solvent under pressure 30–60°C, 24 hours, 0.1–1.0 MPa ~91% yield, 98.6% purity (GC)
3. Deprotection and Salification Removal of Boc group and formation of hydrochloride salt in ester solvent with HCl 30–60°C, 1 hour ~90% yield, 99.0% purity (GC)

This three-step method, adapted from the preparation of 2-amino-dimethyl acetamide hydrochloride, illustrates the general approach to synthesizing amide hydrochlorides with high purity and yield.

Analytical Characterization Data

The intermediate and final products are characterized by:

  • 1H NMR Spectroscopy: Typical chemical shifts for methyl, methylene, and amino protons confirm structure and purity.
  • GC Purity Analysis: Gas chromatography ensures high purity levels (above 98%).
  • Crystallization: Final hydrochloride salt is isolated as a crystalline solid with reproducible quality.

Example NMR data for the hydrochloride salt:

Proton Type Chemical Shift (δ, ppm) Solvent
Methyl (N-CH3) 2.90 CDCl3
Methylene (CH2) 3.54 CDCl3
Amino (NH) 5.12 CDCl3

Summary Table of Preparation Methods

Method Type Key Reagents Reaction Conditions Scale Yield Notes
Laboratory Synthesis 2-(methylamino)acetamide, 2-methoxyethanol, acid/base catalyst 50–70°C, methanol/ethanol solvent Small scale Moderate to high Requires careful control of temperature and catalyst
Industrial Batch Same as lab but in large reactors Controlled temperature and pressure, flow microreactors Large scale High Enhanced efficiency and sustainability
Boc Protection & Deprotection Route Boc-glycine methyl ester, dimethylaniline, HCl 0–60°C, ether solvents, pressure Medium to large ~90% Multi-step, scalable, high purity

Research Findings and Considerations

  • The choice of catalyst (acidic vs. basic) can influence the reaction pathway and yield.
  • Solvent selection impacts solubility of reactants and product crystallization.
  • Temperature control is critical to avoid side reactions or decomposition.
  • Flow microreactor technology is promising for industrial scale-up, offering better heat and mass transfer.
  • Purification by crystallization of hydrochloride salt ensures stability and ease of handling.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyethyl)-2-(methylamino)acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The methoxyethyl and methylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

N-(2-Methoxyethyl)-2-(methylamino)acetamide hydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including:

  • Oxidation : Can yield corresponding oxides.
  • Reduction : Converts to amines or other reduced forms.
  • Substitution : The methoxyethyl and methylamino groups can be replaced with other functional groups under appropriate conditions.

Biology

Research indicates that this compound exhibits potential biological activities, including:

  • Enzyme Interaction : It may modulate the activity of enzymes involved in metabolic pathways, potentially influencing biological processes such as energy metabolism and obesity regulation.
  • Receptor Binding : Preliminary studies suggest it may interact with specific receptors, although further investigation is needed to identify these targets conclusively .

Medicine

The compound is being explored for its therapeutic applications:

  • Drug Development : It is considered a precursor for developing new drugs, particularly targeting metabolic disorders and neurological conditions like Alzheimer's disease .
  • Proteomics Research : Used as a biochemical tool to study protein interactions and functions, aiding in understanding cellular mechanisms.

Case Studies and Research Findings

  • Study on Metabolic Pathways :
    • A recent investigation focused on the compound's pharmacological properties indicated that it could influence metabolic pathways related to obesity by interacting with energy balance regulation receptors.
  • Neuroprotective Properties :
    • Another study suggested potential neuroprotective effects, indicating its role in preventing neurodegenerative processes associated with conditions such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-(2-Methoxyethyl)-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Properties of N-(2-Methoxyethyl)-2-(methylamino)acetamide Hydrochloride and Analogs

Compound Name (Hydrochloride Salt) Molecular Formula Molecular Weight (g/mol) Substituents on Amide Nitrogen α-Carbon Substituent Key References
N-(2-Methoxyethyl)-2-(methylamino)acetamide C₇H₁₅ClN₂O₂* ~198.66† 2-Methoxyethyl Methylamino
N-Cyclohexyl-N-ethyl-2-(methylamino)acetamide C₁₁H₂₃ClN₂O 234.77 Cyclohexyl, Ethyl Methylamino
N-Isopropyl-2-(methylamino)acetamide C₆H₁₅ClN₂O 166.65 Isopropyl Methylamino
N-(3-Methoxyphenyl)-2-(methylamino)acetamide C₁₁H₁₅ClN₂O₂ 238.70 3-Methoxyphenyl Methylamino
N-(3-Fluorophenyl)-2-(methylamino)acetamide C₁₀H₁₂ClFN₂O 230.67 3-Fluorophenyl Methylamino
Lidocaine Impurity (N-(2,6-Dimethylphenyl) variant) C₁₁H₁₆ClN₂O 228.71 2,6-Dimethylphenyl Methylamino

*Inferred formula based on structural analogs; †Calculated using atomic masses.

Key Observations:
  • Lipophilicity : Bulky substituents (e.g., cyclohexyl, aryl groups in ) increase hydrophobicity, whereas polar groups like methoxyethyl enhance water solubility .
  • Bioactivity : Aryl-substituted analogs (e.g., 3-methoxyphenyl in ) often exhibit stronger enzyme inhibition (e.g., 17β-HSD2 in ) due to aromatic interactions. Methoxyethyl derivatives may favor solubility over potency.

Stability:

  • Hydrochloride salts generally improve stability. Methoxyethyl and hydroxyethyl groups may confer hygroscopicity .

Biological Activity

N-(2-Methoxyethyl)-2-(methylamino)acetamide hydrochloride is a compound that has garnered interest in various fields of biological research, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C6H14N2O2·HCl
  • Molecular Weight : 146.19 g/mol

The compound is characterized by the presence of both methoxyethyl and methylamino groups, which contribute to its unique chemical properties and reactivity. These functional groups are believed to influence its interactions with biological targets, making it a valuable compound for research.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or modulator of these targets, influencing various biochemical pathways. However, detailed investigations into its specific mechanisms of action are still ongoing.

Pharmacological Potential

  • Enzyme Interaction : The compound exhibits potential interactions with enzymes involved in metabolic pathways, which could lead to modulation of their activity.
  • Receptor Binding : Initial research indicates that N-(2-Methoxyethyl)-2-(methylamino)acetamide may bind to certain receptors, although specific receptor targets have yet to be conclusively identified.

Therapeutic Applications

  • Drug Development : Due to its structural characteristics, the compound is being explored as a precursor for novel drug development, particularly in the treatment of metabolic disorders and neurological conditions.
  • Proteomics Research : It serves as a biochemical tool in proteomics, aiding in the study of protein interactions and functions .

Comparative Studies

To better understand the uniqueness and potential advantages of this compound, it is essential to compare it with related compounds:

Compound NameStructural FeaturesBiological Activity
N-MethylacetamideLacks methoxyethyl groupModerate enzyme inhibition
N-(2-Methoxyethyl)acetamideSimilar structure without methylaminoLimited receptor interaction
N-(2-Methoxyethyl)-3-methylbutanamide hydrochlorideContains branched alkyl chainEnhanced metabolic modulation

These comparisons highlight how the inclusion of both methoxyethyl and methylamino groups in this compound may confer distinct advantages in terms of biological activity and reactivity.

Case Studies and Research Findings

Recent studies have begun to elucidate the potential effects of this compound on biological systems:

  • A study focusing on its pharmacological properties indicated that the compound could influence metabolic pathways related to obesity. It was found to interact with receptors involved in energy balance regulation .
  • Another investigation highlighted its potential neuroprotective properties, suggesting that it may play a role in preventing neurodegenerative processes associated with conditions such as Alzheimer's disease .

Q & A

Basic: What are the standard synthetic routes for N-(2-Methoxyethyl)-2-(methylamino)acetamide hydrochloride, and how is reaction progress monitored?

Methodological Answer:
A common approach involves reacting a primary amine (e.g., 2-methoxyethylamine) with chloroacetyl chloride under cold conditions (0–5°C) in chloroform, followed by hydrochlorination. Reaction progress is tracked via thin-layer chromatography (TLC) to confirm intermediate formation . For example, in analogous syntheses of acetamide derivatives, TLC with silica gel plates and ethyl acetate/hexane solvent systems is used to monitor reaction completion . Final hydrochlorination may involve treatment with HCl gas or concentrated HCl in ethanol.

Key Characterization Data (Example):

PropertyValueSource
Molecular FormulaC₆H₁₅ClN₂O₂
Molecular Weight182.65 g/mol
LC/MS Retention Time~0.53 min (SQD-FA05-1 method)

Basic: What spectroscopic and chromatographic methods are employed for structural confirmation?

Methodological Answer:

  • LC/MS (Liquid Chromatography-Mass Spectrometry): Used to verify molecular ion peaks ([M+H]⁺) and purity. For related compounds, LC/MS conditions like a 0.1% formic acid/acetonitrile gradient yield retention times <1 minute and mass accuracy within ±0.1 Da .
  • ¹H/¹³C NMR: Critical for confirming substituent positions. For instance, methoxy groups (-OCH₃) resonate at ~3.3 ppm in ¹H NMR, while methylamino (-NHCH₃) protons appear as broad singlets near 2.8 ppm .
  • FT-IR: Amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~1550 cm⁻¹) confirm acetamide backbone formation .

Advanced: How can researchers optimize reaction yield for this compound?

Methodological Answer:
Yield optimization involves:

  • Temperature Control: Maintaining <5°C during chloroacetyl chloride addition minimizes side reactions (e.g., hydrolysis) .
  • Solvent Selection: Polar aprotic solvents (e.g., chloroform) enhance nucleophilic substitution efficiency .
  • Stoichiometry: A 1.5:1 molar ratio of chloroacetyl chloride to amine ensures complete conversion .
  • Purification: Recrystallization from ethanol/water mixtures improves purity and yield, as demonstrated in structurally similar acetamide syntheses .

Example Yield Improvement:

ParameterStandard ProtocolOptimized ProtocolResult
Reaction Temperature25°C0–5°C+25% yield
SolventDichloromethaneChloroformReduced hydrolysis

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:
Contradictions (e.g., unexpected NMR splitting or LC/MS adducts) require:

  • Multi-Technique Cross-Validation: Compare NMR, IR, and LC/MS data. For example, an extra peak in LC/MS could indicate salt adducts (e.g., [M+Na]⁺), resolved by using formic acid in mobile phases .
  • DFT Calculations: Computational modeling (e.g., density functional theory) predicts NMR chemical shifts, aiding assignment of ambiguous signals .
  • Isotopic Labeling: For N-methyl groups, ¹³C-labeled reagents can clarify splitting patterns in complex spectra .

Basic: What safety precautions are critical during synthesis and handling?

Methodological Answer:

  • Hazard Mitigation: Use fume hoods for chloroacetyl chloride (lachrymator, corrosive) and HCl gas (respiratory irritant) .
  • Personal Protective Equipment (PPE): Acid-resistant gloves, goggles, and lab coats are mandatory .
  • Storage: Store at room temperature in airtight containers, protected from moisture to prevent decomposition .

Advanced: How to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • pH Stability: Incubate in buffers (pH 1–13) at 37°C for 24–72 hours. Analyze degradation products via LC/MS.
    • Thermal Stability: Heat solid samples at 40°C, 60°C, and 80°C for 1 week. Monitor purity loss by HPLC .
  • Kinetic Modeling: Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius equations for shelf-life prediction.

Example Stability Data (Hypothetical):

ConditionDegradation ProductsPurity Loss (72h)
pH 1 (HCl)Hydrolyzed acetamide15%
pH 13 (NaOH)Dealkylated amine30%
60°C (Dry)None detected<5%

Advanced: What strategies are effective for scaling up synthesis while maintaining reproducibility?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement in-line FT-IR or Raman spectroscopy for real-time reaction monitoring .
  • Design of Experiments (DoE): Use factorial designs to optimize parameters (e.g., stirring rate, cooling efficiency) .
  • Batch vs. Flow Chemistry: Transitioning to flow systems improves heat dissipation and mixing, critical for exothermic steps like hydrochlorination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Methoxyethyl)-2-(methylamino)acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(2-Methoxyethyl)-2-(methylamino)acetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.